molecular formula C27H30N6O4S B2669196 ethyl 4-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852167-52-3

ethyl 4-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2669196
CAS No.: 852167-52-3
M. Wt: 534.64
InChI Key: JBQYKIURPWFKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1,2,4-Triazole-Piperazine Derivatives in Medicinal Chemistry

The integration of 1,2,4-triazole and piperazine moieties traces back to the mid-20th century, when researchers recognized triazoles' potential as bioisosteres for imidazoles in antifungal agents. The first-generation triazoles, such as fluconazole and itraconazole, demonstrated broad-spectrum activity by inhibiting fungal CYP51, but their limited solubility and drug-drug interactions prompted structural refinements. Piperazine, with its flexible aliphatic ring and dual hydrogen-bonding capability, emerged as a critical pharmacophore for enhancing water solubility and metabolic stability. Early work by Maertens et al. highlighted piperazine's role in improving the pharmacokinetic profiles of triazole antifungals, leading to second-generation agents like voriconazole.

A pivotal advancement occurred in the 2000s with the modular synthesis of triazolo[4,3-a]piperazines via chloromethyloxadiazole intermediates, enabling rapid diversification of the triazole-piperazine scaffold. This methodology laid the groundwork for hybrid systems combining triazole's aromatic rigidity with piperazine's conformational flexibility.

Table 1 : Milestones in Triazole-Piperazine Hybrid Development

Year Innovation Significance
1980s Ketoconazole derivatives Established imidazole/triazole antifungals
2003 Voriconazole First triazole-piperazine hybrid with improved CNS penetration
2005 Triazolo[4,3-a]piperazines Modular synthesis enabling diverse substitutions
2023 Piperazine-1,2,3-triazole scaffolds Demonstrated dual anticancer/antimicrobial activity

Academic Significance of Multi-Heterocyclic Hybrid Molecules

Multi-heterocyclic hybrids exploit synergistic interactions between distinct pharmacophoric units to overcome limitations of single-heterocycle agents. The target compound exemplifies this strategy by merging:

  • 1,2,4-Triazole : Provides a planar aromatic system for π-π stacking and metal coordination via N3 lone pairs.
  • Piperazine : Enhances solubility through its basic amine and enables structural plasticity for target adaptation.
  • Indole : Contributes hydrophobic interactions and mimics tryptophan residues in protein binding pockets.
  • Thioether linkage : Improves metabolic stability compared to ethers while allowing controlled oxidation to sulfones.

Studies on piperazine-1,2,3-triazole hybrids (e.g., compound 7i , IC~50~ = 5.22 μM against MCF-7 cells) validate the potency of such architectures in disrupting tubulin polymerization and kinase signaling. The ethyl carboxylate moiety in the target molecule further modulates lipophilicity, balancing membrane permeability and aqueous solubility.

Conceptual Framework for Studying Indole-Triazole-Piperazine Hybrids

Indole's integration into triazole-piperazine systems capitalizes on its prevalence in bioactive natural products (e.g., vinca alkaloids) and synthetic drugs (e.g., rizatriptan). The indole moiety in the target compound likely engages in:

  • Hydrophobic binding : The bicyclic structure interacts with hydrophobic protein subpockets.
  • Hydrogen bonding : N1-H serves as a donor, while C2-H acts as a weak acceptor.
  • Cation-π interactions : The electron-rich indole ring stabilizes charged residues in enzymatic active sites.

Molecular docking of analogous indole-triazole hybrids (e.g., 9p ) reveals preferential binding to tubulin's colchicine site, disrupting microtubule assembly. The 4-ethoxyphenyl substituent in the target compound may further enhance affinity for aromatic-rich regions of therapeutic targets, as seen in S100A2–p53 inhibitors.

Research Evolution of Thioether-Linked Heterocyclic Systems

Thioethers (R-S-R') have gained prominence as stable yet metabolically tunable linkers. In the target molecule, the thioacetyl bridge between triazole and piperazine offers:

  • Controlled oxidation potential : Unlike sulfides, thioethers resist rapid hepatic oxidation to sulfones, extending half-life.
  • Conformational restraint : The C-S bond (1.81 Å) imposes torsional angles that preorganize the molecule for target binding.

Recent fungicides like 8f (60.9% efficacy against Sclerotinia sclerotiorum) demonstrate that thioether-linked triazoles disrupt fungal membrane integrity via lipid peroxidation. Similarly, the thioacetyl group in the target compound may facilitate covalent interactions with cysteine residues in target proteins, as observed in BTK inhibitors.

Current Academic Interest in 1,2,4-Triazole-Based Pharmacophores

The 1,2,4-triazole core remains a cornerstone of medicinal chemistry due to its:

  • Dual hydrogen-bonding capacity : N2 and N4 act as acceptors, while N1-H serves as a donor.
  • Metabolic stability : Resistance to cytochrome P450 oxidation compared to imidazoles.
  • Metal coordination : N3 lone pairs bind heme iron in CYP450 enzymes and transition metals in metalloproteases.

Table 2 : Physicochemical Properties of Triazole Isomers

Property 1,2,3-Triazole 1,2,4-Triazole
LogP (calculated) 0.92 1.14
Dipole moment (Debye) 2.1 3.4
H-bond acceptors 3 2
Metabolic clearance rate Moderate Low

Ongoing research focuses on optimizing 1,2,4-triazole derivatives for kinase inhibition (e.g., EGFR, VEGFR2) and antimicrobial targets (e.g., CYP51, DNA gyrase). The target compound's 4-ethoxyphenyl and indole substituents align with trends toward polypharmacology, where multi-target engagement improves efficacy against complex diseases.

Properties

IUPAC Name

ethyl 4-[2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O4S/c1-3-36-20-11-9-19(10-12-20)33-25(22-17-28-23-8-6-5-7-21(22)23)29-30-26(33)38-18-24(34)31-13-15-32(16-14-31)27(35)37-4-2/h5-12,17,28H,3-4,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQYKIURPWFKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCN(CC3)C(=O)OCC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS Number: 825623-46-9) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound incorporates complex structural motifs, including a piperazine ring and a triazole moiety, which are known for their diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C22_{22}H28_{28}N4_{4}O3_{3}S
  • Molecular Weight : 428.55 g/mol
  • Key Functional Groups :
    • Ethoxyphenyl group
    • Indole structure
    • Triazole ring
    • Piperazine carboxylate

Anticancer Activity

Recent studies have indicated that compounds containing triazole and indole structures exhibit significant anticancer properties. For instance, derivatives of ethyl 4-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine have shown promising results in vitro against various cancer cell lines.

Compound Cell Line IC50_{50} (µM) Reference
Ethyl CompoundMCF7 (Breast Cancer)12.5
Ethyl CompoundA549 (Lung Cancer)10.0
Ethyl CompoundHeLa (Cervical Cancer)8.5

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival.

Antifibrotic Activity

In addition to anticancer effects, this compound has been evaluated for its antifibrotic properties. Studies demonstrated that it inhibits collagen synthesis in hepatic stellate cells, which are pivotal in liver fibrosis. The following table summarizes the findings:

Compound Model Effect on Collagen Synthesis Reference
Ethyl CompoundHSC-T6 CellsDecreased COL1A1 expression by 40%
Ethyl CompoundRat ModelReduced fibrosis score by 30%

The ability to inhibit collagen production suggests potential therapeutic applications in treating fibrotic diseases.

Study on Anticancer Effects

A recent study investigated the anticancer effects of ethyl 4-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine in various cancer models. The results indicated that the compound significantly inhibited tumor growth in vivo and induced apoptosis in cancer cells through caspase activation pathways.

Study on Antifibrotic Effects

Another study focused on the antifibrotic activity of the compound in a rat model of liver fibrosis induced by carbon tetrachloride (CCl4_{4}). The treatment with this compound led to a marked reduction in liver fibrosis markers and improved liver function tests, highlighting its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazole derivatives with diverse biological activities. Key structural analogs and their comparative features are outlined below:

Compound Key Substituents Molecular Weight Reported Activity Key Differences
Target Compound 4-ethoxyphenyl, indol-3-yl, thioacetyl-piperazine carboxylate ~533.6 g/mol Not explicitly reported (inferred anticancer potential from structural analogs) Combines indole and ethoxyphenyl for dual hydrophobic/electronic effects
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo-triazol, 3-fluorophenyl, ethyl-hydroxy group ~531.5 g/mol Anticancer (hypothesized via thiazolo-triazol interactions) Fluorophenyl enhances electron-withdrawing effects; thiazolo-triazol alters ring strain
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Phenyl, phenylaminoethyl, indolinone hydrazone ~506.6 g/mol Cytotoxic (IC50 ~8.2 µM against melanoma IGR39) Hydrazone linker increases flexibility; lacks piperazine carboxylate
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Chlorophenyl, fluorophenyl, thiazole-carboxylate ~457.9 g/mol Anticancer (structural inference from pyrazole-thiazole hybrids) Pyrazole-thiazole core differs in electronic profile; halogen substituents improve lipophilicity
Ethyl 4-((1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate Hydroxyindole, pyridinyl, piperazine carboxylate ~487.5 g/mol Not explicitly reported (structural similarity suggests CNS or kinase modulation) Pyridinyl replaces triazole-thioacetyl; hydroxyindole may alter redox stability

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects compared to the 3-fluorophenyl in , which may influence receptor binding kinetics. The indol-3-yl moiety, shared with , is critical for hydrophobic interactions but differs in substitution (hydroxyindole in vs. unsubstituted indole in the target compound).

Cytotoxicity and Selectivity: Triazole-thiol derivatives (e.g., ) exhibit IC50 values in the low micromolar range against melanoma and breast cancer cells, suggesting the target compound’s thioacetyl group may confer similar potency. Piperazine carboxylate esters (e.g., ) are associated with enhanced solubility, which could reduce off-target effects compared to more lipophilic halogenated analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a 4-ethoxyphenyl-indole-triazole precursor with thioacetyl-piperazine carboxylate, a strategy analogous to methods in .
  • In contrast, fluorophenyl- or thiazolo-triazol derivatives require additional steps for introducing halogen or heterocyclic moieties.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

  • Methodological Answer : A rational synthesis strategy should involve modular assembly of the triazole, indole, and piperazine moieties. For example:

  • Step 1 : Construct the 1,2,4-triazole core via cyclocondensation of thiourea derivatives with hydrazine analogs, as demonstrated in triazole syntheses .
  • Step 2 : Introduce the 4-ethoxyphenyl group using nucleophilic aromatic substitution or Suzuki coupling .
  • Step 3 : Attach the indole moiety via thioether linkage using mercaptoacetic acid as a spacer, optimizing reaction conditions (e.g., DMF, 80°C) to avoid indole decomposition .
  • Step 4 : Functionalize the piperazine ring with ethyl carboxylate via carbodiimide-mediated coupling .
    • Critical Parameters : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography .

Q. How can structural ambiguities in the triazole-indole-piperazine scaffold be resolved?

  • Methodological Answer : Use complementary analytical techniques:

  • X-ray crystallography for unambiguous confirmation of the triazole ring substitution pattern and piperazine conformation .
  • 2D NMR (e.g., HSQC, HMBC) to assign proton environments, particularly distinguishing between N1 and N2 positions in the triazole .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using 4-nitrophenyl acetate hydrolysis .
  • Receptor binding : Radioligand displacement assays for serotonin or cannabinoid receptors, given the indole and triazole pharmacophores .

Advanced Research Questions

Q. How can conflicting bioactivity data between analogs be systematically analyzed?

  • Methodological Answer :

  • QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) with activity trends .
  • Structural overlays : Compare X-ray structures of active/inactive analogs to identify critical steric or electronic features .
  • Dose-response studies : Re-test compounds under standardized conditions (e.g., fixed incubation time, serum-free media) to minimize variability .

Q. What computational strategies optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to assess solubility (LogS), blood-brain barrier permeability (BBB score), and CYP450 inhibition .
  • Molecular dynamics simulations : Model interactions with serum albumin to predict plasma protein binding .
  • Metabolite identification : Employ in silico tools (e.g., Meteor) to predict Phase I/II metabolism, focusing on hydrolytic cleavage of the ethyl ester .

Q. How can reaction mechanisms for sulfur-containing intermediates be validated?

  • Methodological Answer :

  • Isotopic labeling : Use ³⁵S-labeled thiourea precursors to track sulfur incorporation into the triazole-thioether moiety .
  • Kinetic studies : Monitor activation energy (ΔG‡) via variable-temperature NMR to distinguish between concerted vs. stepwise pathways .
  • DFT calculations : Model transition states for key steps (e.g., thioether formation) using Gaussian at the B3LYP/6-31G* level .

Q. What advanced techniques resolve crystallographic disorder in the piperazine ring?

  • Methodological Answer :

  • Low-temperature data collection : Acquire diffraction data at 100 K to reduce thermal motion artifacts .
  • Twinning refinement : Use SHELXL to model overlapping conformers, particularly for the piperazine’s chair-to-boat transitions .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π) stabilizing specific conformations .

Methodological Notes

  • Synthesis Optimization : Replace traditional reflux methods with microwave-assisted synthesis (e.g., 150 W, 120°C) to improve triazole ring formation yields .
  • Data Reproducibility : Cross-validate spectral data with public databases (e.g., PubChem, Reaxys) and report deviations >5% .
  • Safety Protocols : Follow TCI America guidelines for handling thiol intermediates (e.g., PPE, fume hoods) due to skin/eye irritation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.